

Specificity profiling of MC1742 against different HDAC isoforms

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Compound of Interest

Compound Name: MC1742

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Comparative Analysis of MC1742's HDAC Isoform Specificity

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This guide provides a detailed comparative analysis of the histone deacetylase (HDAC) inhibitor **MC1742**, profiling its specificity against a panel of HDAC isoforms. The performance of **MC1742** is benchmarked against established HDAC inhibitors, including Vorinostat, Romidepsin, Panobinostat, and Belinostat, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential in epigenetic research and therapeutic development.

Executive Summary

MC1742 demonstrates a potent and distinct inhibitory profile against Class I and IIb HDAC isoforms. Notably, it exhibits high potency against HDAC6, with an IC₅₀ value in the single-digit nanomolar range. This guide presents a quantitative comparison of IC₅₀ values, detailed experimental methodologies for specificity profiling, and visual representations of the underlying scientific workflows to facilitate a clear and objective assessment of **MC1742**'s capabilities.

Performance Comparison: IC50 Values Against HDAC Isoforms

The inhibitory activity of **MC1742** and comparator compounds against a range of HDAC isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. All values are presented in nanomolar (nM).

HDAC Isoform	MC1742 (nM)	Vorinostat (nM)	Romidepsin (nM)	Panobinostat (nM)	Belinostat (nM)
Class I					
HDAC1	100[1][2][3][4]	10[5][6][7]	36[8][9]	~5	27 (HeLa extract)[10][11]
HDAC2	110[1][2][3][4]	Data not available	47[8][9]	~5	Data not available
HDAC3	20[1][2][3][4]	20[5][6][7]	Data not available	~5	Data not available
HDAC8	610[1][2][3][4]	Data not available	Data not available	Mid-nanomolar range[12]	Data not available
Class IIa					
HDAC4	Data not available	Data not available	510[8][9]	Mid-nanomolar range[12]	Data not available
Class IIb					
HDAC6	7[1][2][3][4]	Data not available	1400[8]	~5	Data not available
HDAC10	40[1][2][3][4]	Data not available	Data not available	~5	Data not available
Class IV					
HDAC11	100[1][2]	Data not available	Data not available	<13.2	Data not available

Note: Panobinostat is a potent pan-HDAC inhibitor with IC50 values generally in the low nanomolar range across most isoforms.[12][13][14][15] Belinostat is also a pan-HDAC inhibitor. [10][11][16] Data for some isoforms for the comparator compounds were not readily available in the searched literature.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for specificity profiling. A widely accepted method is the in vitro fluorogenic HDAC assay.

In Vitro Fluorogenic HDAC Enzymatic Assay

This assay quantifies the enzymatic activity of a specific HDAC isoform by measuring the fluorescence generated from the deacetylation of a synthetic substrate.

Materials:

- Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in a suitable buffer)
- Test compounds (**MC1742** and comparators) dissolved in DMSO
- 96-well black microplates
- Fluorescence microplate reader

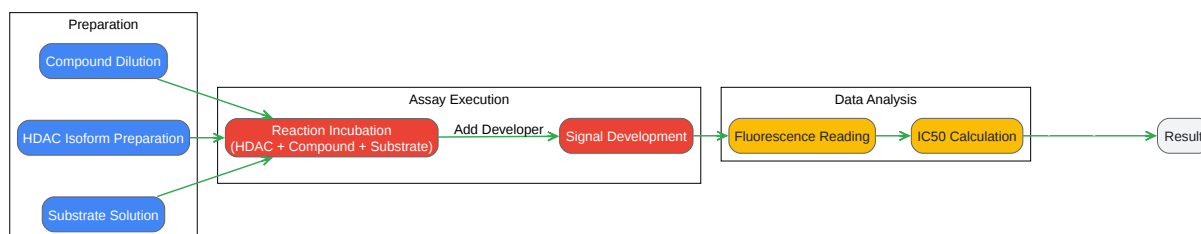
Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds (e.g., **MC1742**, Vorinostat) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
- Enzyme Reaction:
 - Add a solution of the specific recombinant HDAC isoform in Assay Buffer to the wells of a 96-well black microplate.

- Add the diluted test compounds to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known pan-HDAC inhibitor like Trichostatin A as a positive control for inhibition.
- Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Development:
 - Stop the enzymatic reaction by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).
 - Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 355 nm and emission at 460 nm for AMC).
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Normalize the data to the vehicle control (100% activity).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the HDAC enzyme activity, by fitting the data to a dose-response curve.

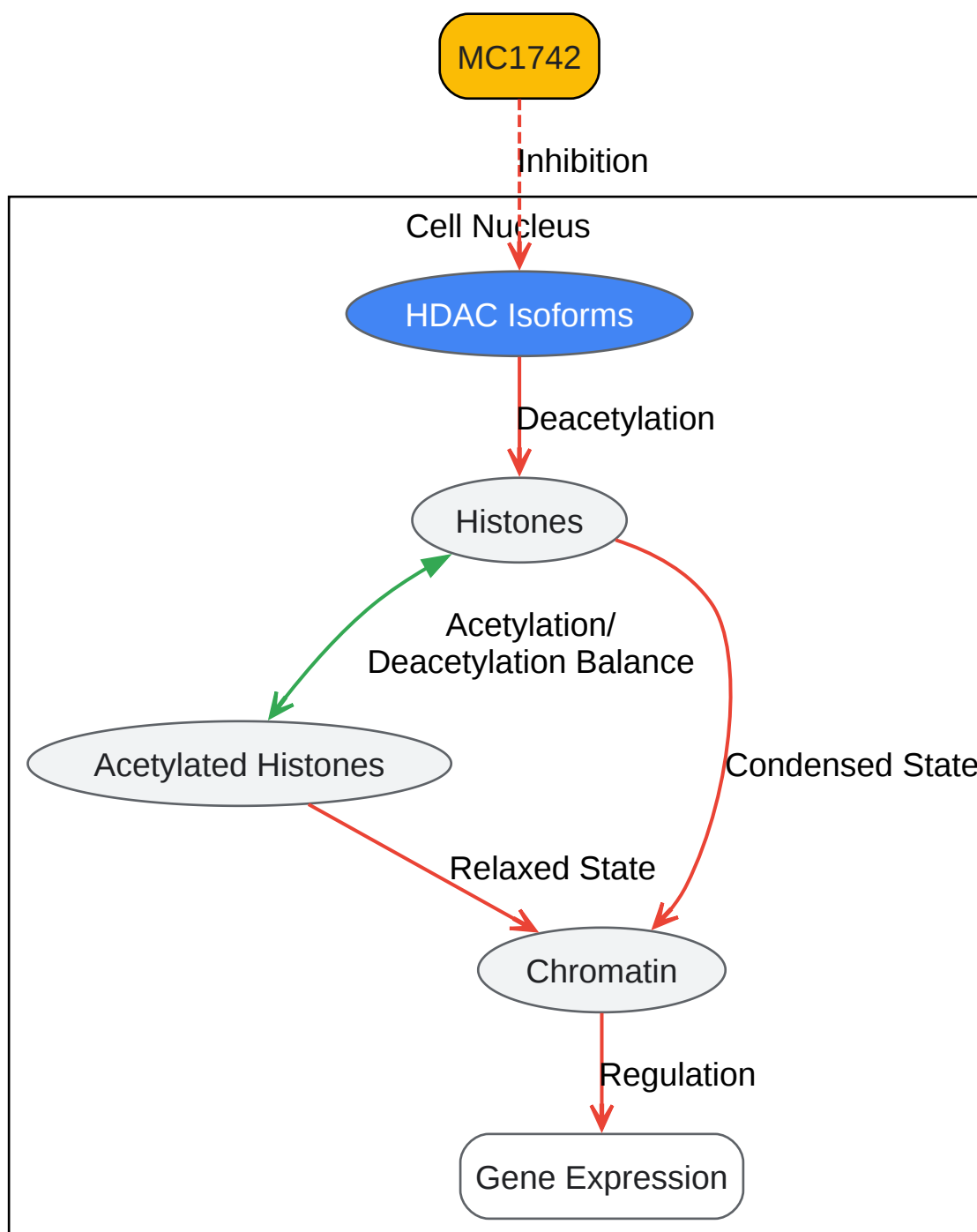
Visualizing the Workflow

To further clarify the experimental process and the signaling context, the following diagrams are provided.



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Caption: Experimental workflow for determining HDAC inhibitor specificity.



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Caption: Simplified signaling pathway of HDAC inhibition by **MC1742**.

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